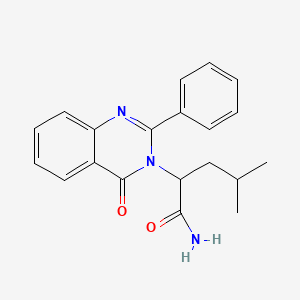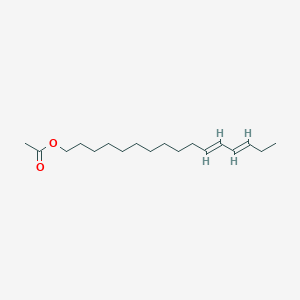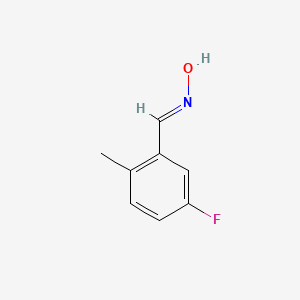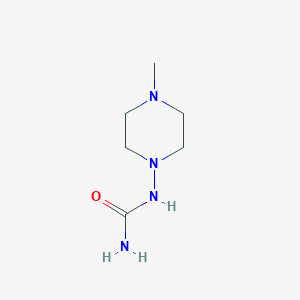
N-(4-Methylpiperazin-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylpiperazin-1-yl)urea is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpiperazin-1-yl)urea typically involves the reaction of 4-methylpiperazine with an isocyanate or a carbamoyl chloride. One common method is to react 4-methylpiperazine with urea under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-Methylpiperazin-1-yl)methylamine.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
N-(4-Methylpiperazin-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpiperazin-1-yl)methylamine
- N-(4-Methylpiperazin-1-yl)carbamoyl chloride
- N-(4-Methylpiperazin-1-yl)benzamide
Uniqueness
N-(4-Methylpiperazin-1-yl)urea is unique due to its specific structure, which combines the piperazine ring with a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different reactivity and binding affinities, leading to unique effects in biological systems .
Properties
CAS No. |
89582-54-7 |
|---|---|
Molecular Formula |
C6H14N4O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)8-6(7)11/h2-5H2,1H3,(H3,7,8,11) |
InChI Key |
VOUDNGYMQLJSJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


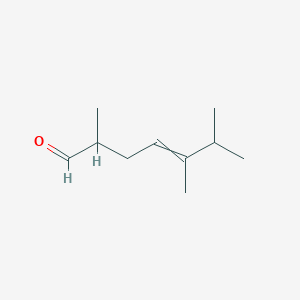
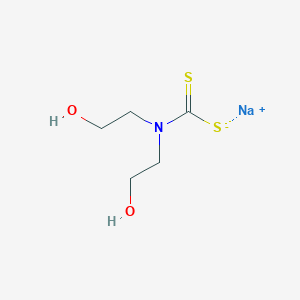
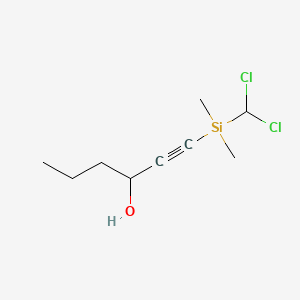
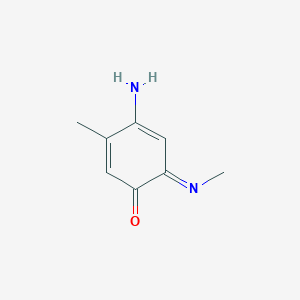
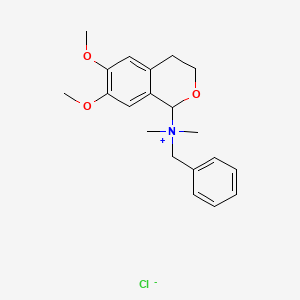
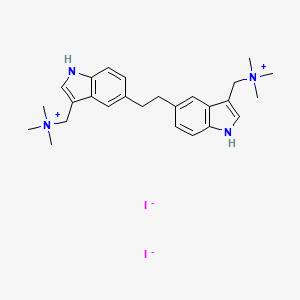
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
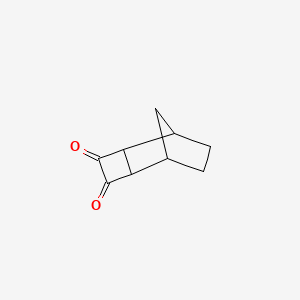
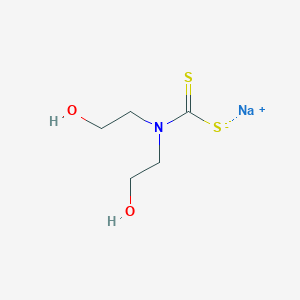
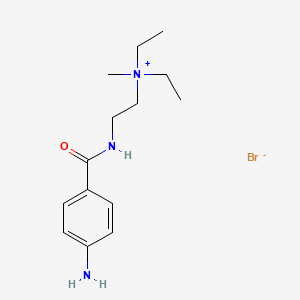
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
